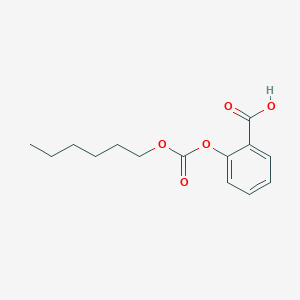
2-hexoxycarbonyloxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hexoxycarbonyloxybenzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a benzoic acid core with an o-hexyloxycarbonyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-hexyloxycarbonyloxy- typically involves the esterification of benzoic acid with hexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, o-hexyloxycarbonyloxy- can be scaled up using continuous flow reactors. The process involves the continuous feeding of benzoic acid and hexanol into the reactor, where they react in the presence of a catalyst. The product is continuously removed and purified, ensuring a steady supply of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-hexoxycarbonyloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-hexoxycarbonyloxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of benzoic acid, o-hexyloxycarbonyloxy- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and hexanol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
Hexyl benzoate: An ester formed from benzoic acid and hexanol, similar to benzoic acid, o-hexyloxycarbonyloxy- but without the o-substitution.
Uniqueness
2-hexoxycarbonyloxybenzoic acid is unique due to its specific ester linkage and the presence of the o-hexyloxycarbonyloxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
17867-69-5 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-hexoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C14H18O5/c1-2-3-4-7-10-18-14(17)19-12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |
InChI-Schlüssel |
XSIAKDCMDYUKNA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)OC1=CC=CC=C1C(=O)O |
Kanonische SMILES |
CCCCCCOC(=O)OC1=CC=CC=C1C(=O)O |
Key on ui other cas no. |
17867-69-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















